molecular formula C12H13NO3 B137315 2-Butyl-5-nitrobenzofuran CAS No. 133238-87-6

2-Butyl-5-nitrobenzofuran

Cat. No. B137315
M. Wt: 219.24 g/mol
InChI Key: XGAJABPTUOLUAE-UHFFFAOYSA-N
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Description

2-Butyl-5-nitrobenzofuran is a chemical compound that is part of the benzofuran family, which are heterocyclic compounds containing a fused benzene and furan ring system. The specific structure of 2-butyl-5-nitrobenzofuran includes a butyl group attached to the second position and a nitro group attached to the fifth position of the benzofuran ring. This compound is of interest due to its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of antiarrhythmic drugs such as dronedarone hydrochloride .

Synthesis Analysis

The synthesis of 2-butyl-5-nitrobenzofuran and its derivatives can be achieved through various synthetic routes. One practical synthesis involves starting with commercially available 4-nitrophenol, which is converted through a five-step process to yield 2-butyl-5-nitrobenzofuran. This compound can then undergo Friedel–Crafts acylation followed by deprotection to produce a key intermediate for dronedarone hydrochloride . Other methods for synthesizing benzofuran derivatives include the cyclo-dehydration of nitrophenoxybutanones, which can afford nitrobenzofurans that are subsequently reduced to aminobenzofurans . Additionally, electrochemical aryl radical generation and cyclization have been used to synthesize dihydrobenzofuran derivatives .

Molecular Structure Analysis

The molecular structure of 2-butyl-5-nitrobenzofuran includes a benzofuran core with a butyl side chain and a nitro functional group. The position of the nitro group in benzofuran derivatives can be established through X-ray crystal structure studies, which is crucial for understanding the reactivity and properties of these molecules . The presence of the nitro group can influence the electronic distribution within the molecule, affecting its chemical behavior.

Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. For instance, nitrobenzofurans can be reduced to form aminobenzofurans, which can then be acetylated to yield acetaminobenzofurans . The double functionalization of amino-biphenyl-2-ols has been achieved through nitration and cycloetherification, leading to the synthesis of nitro-dibenzofurans and further functionalization to produce benzofuro-indoles and amino-dibenzofurans . Additionally, benzofurans can be synthesized from nitroalkenes through reduction, Nef reaction, and acid-mediated cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-butyl-5-nitrobenzofuran are influenced by its molecular structure. The nitro group is an electron-withdrawing group that can affect the compound's acidity, reactivity, and stability. The butyl side chain contributes to the compound's hydrophobic character, which can impact its solubility in organic solvents. The synthesis methods and subsequent reactions of benzofuran derivatives can also introduce additional functional groups that further modify the compound's properties .

Scientific Research Applications

Synthesis of Key Intermediates in Drug Preparation

2-Butyl-5-nitrobenzofuran is a significant compound in synthesizing intermediates for various drugs. For instance, it is used in synthesizing a key intermediate for dronedarone hydrochloride, an antiarrhythmic drug. This synthesis involves transforming commercially available 4-nitrophenol into 2-butyl-5-nitrobenzofuran, which is then used in further chemical reactions to create the desired drug compound (P. Raja Gopal et al., 2012).

Role in Organic Compound Synthesis

2-Butyl-5-nitrobenzofuran plays a crucial role in the synthesis of various organic compounds. It is studied in polar thermal Diels–Alder reactions with different dienes, demonstrating its utility in creating families of organic compounds with heteroatom rings. This process is aided by its strong electron-acceptor group, the nitro group, which enhances its dienophilic character and is easily extruded under thermal conditions (Claudia D. Della Rosa et al., 2011).

Antimicrobial and Antioxidant Properties

Research on derivatives of 2-butyl-5-nitrobenzofuran, such as (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone, reveals their potential in antimicrobial and antioxidant applications. These compounds exhibit varying levels of antibacterial activity, and some demonstrate significant free radical scavenging activity, which is indicative of their antioxidant properties. Docking studies further support these biological properties (S. Rashmi et al., 2014).

Potential in Treating Hyperglycemia

5-Aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles, a class of compounds derived from 2-butyl-5-nitrobenzofuran, have shown promising results in inhibiting α-glucosidase. This inhibition is crucial for the treatment of hyperglycemia, and these compounds demonstrate significant activity in this regard. The study provides a foundation for further research in the treatment of hyperglycemia using these compounds (M. Taha et al., 2016).

Safety And Hazards

When handling 2-Butyl-5-nitrobenzofuran, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended. All sources of ignition should be removed and personnel should be evacuated to safe areas .

properties

IUPAC Name

2-butyl-5-nitro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-3-4-11-8-9-7-10(13(14)15)5-6-12(9)16-11/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAJABPTUOLUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431576
Record name 2-BUTYL-5-NITROBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-5-nitrobenzofuran

CAS RN

133238-87-6
Record name 2-Butyl-5-nitrobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133238-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-BUTYL-5-NITROBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

23.4 g of 2-(2-formyl-4-nitro-phenoxy)hexanoic acid and 2.3 g of potassium carbonate were charged into a 200 ml reactor containing 80 g of acetic anhydride.
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

300 mg of 2-(n-butyl)-5-nitro-2,3-dihydrobenzofuran-3-ol were introduced into ethanol in a 50 ml flask, and 1 ml of concentrated sulphuric acid was added. The mixture was then heated to reflux for 4 hours. After cooling, 10 ml of water were added, the ethanol was distilled off, and the mixture was extracted with dichloromethane. Washing of the organic phase with sodium bicarbonate solution, drying over sodium sulphate and removal of the solvent in vacuo resulted in 220 mg (80% of theory) of 2-(n-butyl)-5-nitrobenzofuran as yellow oil.
Name
2-(n-butyl)-5-nitro-2,3-dihydrobenzofuran-3-ol
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
P Raja Gopal, ERR Chandrashekar… - Journal of Chemical …, 2012 - Springer
… This report describes an alternative approach for the synthesis of (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone (2) (figure 1). This key functionalized scaffold is required …
Number of citations: 1 link.springer.com
DB Yogesh, DB Shenoy, GR Srinivasa, T Menaka… - researchgate.net
… Tin chloride (2.7ml, 23.0mmol) was added drop wise to a stirred solution of N-2-butyl 5-nitrobenzofuran (2.50g, 9.4mmol) and P-anisoyl chloride (3.62g, 10.0mmol) in dichloromethane (…
Number of citations: 0 www.researchgate.net
DB Yogesh, DB Shenoy, SK Agarwal… - Journal of Chemical …, 2013 - researchgate.net
… Tin chloride (2.7ml, 23.0mmol) was added drop wise to a stirred solution of N-2-butyl 5-nitrobenzofuran (2.50g, 9.4mmol) and P-anisoyl chloride (3.62g, 10.0mmol) in dichloromethane (…
Number of citations: 3 www.researchgate.net
SR Patil, S Bollikonda, RH Patil, JN Sangshetti… - Bioorganic & Medicinal …, 2018 - Elsevier
… Reaction condition: 2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl) methanone (1) (1 mmol), Catalyst A,B,C (5%), solvent 15 mL, reflux 4–6 h. Catalyst A: Pd/C and H 2 Gas, Catalyst …
Number of citations: 9 www.sciencedirect.com
S Mohanarangam, B Satyanarayana… - Journal of the …, 2011 - Wiley Online Library
A novel and efficient synthesis of dronedarone hydrochloride starting from 2‐n‐butyl‐5‐nitrobenzofuran by employing mild and selective reaction conditions is described. The synthetic …
Number of citations: 9 onlinelibrary.wiley.com
AC Mali, SS Ippar, MB Bodke, NS Patil… - … Process Research & …, 2013 - ACS Publications
… them to enhance the throughput with an increase in overall yield from 33% to 66% and purity of 99.85% by HPLC starting from commercially available 2-butyl-5-nitrobenzofuran (4). …
Number of citations: 8 pubs.acs.org
M Hundal, RK Garg - Recent Patents on Cardiovascular Drug …, 2010 - ingentaconnect.com
… A process for making dronedarone involves the catalytic reduction of 2-butyl-5-nitrobenzofuran to 2-butyl-5-benzofuranamine free base, which reacts with methanesulfonyl chloride in …
Number of citations: 5 www.ingentaconnect.com
F Li, C Jin, J Zou, J Wu - Bulletin of the Korean Chemical Society, 2014 - koreascience.kr
… Preparation of 2-Butyl-5-nitrobenzofuran-3-carboxylic Acid (7). A mixture of 6 (0.37 mmol, 0.08 g) and anhydrous K2CO3 (3.7 mmol, 0.5 g) in DMF (5 mL) was stirred under 10 kg/cm 2 …
Number of citations: 1 koreascience.kr
J Schofield, D Brasseur, B de Bruin… - Journal of Labelled …, 2013 - Wiley Online Library
The synthesis and in vitro metabolism studies of a family of specifically deuterated derivatives of dronedarone are described. Metabolic stability and clearance of the parent compound …
M Madhasu, SR Doda, PK Begari… - Journal of …, 2021 - Wiley Online Library
A concise, scalable, and an efficient total synthesis for dronedarone (2) was described using conjugate addition followed by intramolecular Heck cyclization. The other key reaction …
Number of citations: 4 onlinelibrary.wiley.com

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